molecular formula C12H12S2 B14608210 Thiophene, 2-ethyl-5-(phenylthio)- CAS No. 58042-62-9

Thiophene, 2-ethyl-5-(phenylthio)-

Katalognummer: B14608210
CAS-Nummer: 58042-62-9
Molekulargewicht: 220.4 g/mol
InChI-Schlüssel: IJFSKGPXBWGJJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiophene, 2-ethyl-5-(phenylthio)- is a heterocyclic compound that contains a five-membered ring with one sulfur atom. This compound is a derivative of thiophene, which is known for its aromatic properties and stability. Thiophene derivatives are widely studied due to their significant applications in various fields such as medicinal chemistry, material science, and organic electronics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Thiophene, 2-ethyl-5-(phenylthio)-, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. For example, the use of palladium-catalyzed cross-coupling reactions has been employed to synthesize various substituted thiophenes efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Thiophene, 2-ethyl-5-(phenylthio)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Thiophene, 2-ethyl-5-(phenylthio)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Thiophene, 2-ethyl-5-(phenylthio)- involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in coordination with metal ions, influencing the compound’s reactivity and biological activity. Additionally, the aromatic nature of the thiophene ring allows it to interact with biological macromolecules, potentially affecting enzyme activity and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene: The parent compound with a simple thiophene ring.

    Furan: A similar heterocycle with an oxygen atom instead of sulfur.

    Pyrrole: A heterocycle with a nitrogen atom in place of sulfur.

    Selenophene: A heterocycle with a selenium atom replacing sulfur.

Uniqueness

Thiophene, 2-ethyl-5-(phenylthio)- is unique due to the presence of both an ethyl group and a phenylthio group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and potential interactions with biological targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

58042-62-9

Molekularformel

C12H12S2

Molekulargewicht

220.4 g/mol

IUPAC-Name

2-ethyl-5-phenylsulfanylthiophene

InChI

InChI=1S/C12H12S2/c1-2-10-8-9-12(13-10)14-11-6-4-3-5-7-11/h3-9H,2H2,1H3

InChI-Schlüssel

IJFSKGPXBWGJJR-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(S1)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.